molecular formula C9H7ClN4O2 B1331713 [5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid CAS No. 5626-38-0

[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid

Cat. No. B1331713
CAS RN: 5626-38-0
M. Wt: 238.63 g/mol
InChI Key: XTEQROKRTGIKDV-UHFFFAOYSA-N
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Description

“[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid” is a chemical compound . It’s a type of chemical entity and a subclass of a chemical compound . The molecular weight of this compound is 238.6308 dalton .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of novel 5-phenyl-1-acyl-1,2,3,4-tetrazoles has been synthesized by the reaction of amines with sodium azide and triethyl orthoformate in an acidic medium .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen . The acidic nature of tetrazole is mainly affected by the substitution compound nature at the C-5 position .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reactions with a few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .

Scientific Research Applications

  • Superoxide Scavenging and Anti-inflammatory Agents : A study by Maxwell, Wasdahl, Wolfson, and Stenberg (1984) in the Journal of Medicinal Chemistry discusses the synthesis and testing of 5-aryl-2H-tetrazoles and related compounds for superoxide scavenging activity and anti-inflammatory effects. They found that hydroxy-substituted compounds were effective in vitro scavengers of superoxide but not effective as in vivo antiinflammatory agents (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).

  • Antimicrobial Activity : Mohite and Bhaskar (2010) in the Iranian Journal of Pharmaceutical Sciences synthesized compounds from 5-phenyl tetrazole and found that some derivatives exhibited good antibacterial and antifungal activities (Mohite & Bhaskar, 2010).

  • Analgesic Agents : Bachar and Lahiri (2004) in Die Pharmazie synthesized chloro and bromo substituted indanyl tetrazoles and evaluated their analgesic activity, finding significant analgesic effects in some compounds (Bachar & Lahiri, 2004).

  • Corrosion Inhibition : A study by Zucchi, Trabanelli, and Fonsati (1996) in Corrosion Science found that tetrazole derivatives, including those with phenyl groups, acted as corrosion inhibitors for copper in chloride solutions (Zucchi, Trabanelli, & Fonsati, 1996).

  • Radiochemical Synthesis : Maxwell and Tran (2017) in the Journal of Labelled Compounds & Radiopharmaceuticals described the synthesis of [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid for metabolic profiling studies (Maxwell & Tran, 2017).

  • Antioxidant and Antidiabetic Activity : Kaushik, Kumar, and Anil Kumar (2016) in the Indian Journal of Pharmaceutical Sciences synthesized derivatives of 5-phenyl-1H-tetrazole and found some compounds exhibited prominent antioxidant and antidiabetic activities (Kaushik, Kumar, & Kumar, 2016).

  • Anticancer Evaluation : Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) in the Arabian Journal of Chemistry synthesized oxadiazole derivatives bearing 5-phenyl-tetrazole and evaluated their anticancer properties (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

  • Cholinesterase Inhibition : Abu Mohsen, Yurttaş, Özdemir, Turan-Zitouni, and Kaplancıklı (2014) in Clinical and Experimental Health Sciences investigated tetrazole derivatives as cholinesterase inhibitors, finding some compounds with significant inhibitory effects (Abu Mohsen et al., 2014).

Safety And Hazards

Tetrazoles are burst vigorously on exposure to shock, fire, and heat on friction . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They should not be eaten, drunk, or smoked when using this product . After swallowing, it’s advised to immediately make the victim drink water (two glasses at most) and consult a physician .

properties

IUPAC Name

2-[5-(2-chlorophenyl)tetrazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2/c10-7-4-2-1-3-6(7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEQROKRTGIKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351145
Record name [5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid

CAS RN

5626-38-0
Record name [5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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